2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a thioether linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The thioether linkage and bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,4′-Thiobis(2-tert-butyl-5-methylphenol)
- Other bicyclic thioether compounds with similar structural features.
Uniqueness
What sets 2-(5-Tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one apart is its unique combination of a bicyclic core with a thioether linkage and specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3S/c1-10-5-6-11(17(2,3)4)7-14(10)21-15-8-12(18)16-19-9-13(15)20-16/h5-7,13,15-16H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHGRHUWHPWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)SC2CC(=O)C3OCC2O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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